1-cyclooctyl-4-phenylpiperazine
CAS No.:
Cat. No.: VC10249718
Molecular Formula: C18H28N2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H28N2 |
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Molecular Weight | 272.4 g/mol |
IUPAC Name | 1-cyclooctyl-4-phenylpiperazine |
Standard InChI | InChI=1S/C18H28N2/c1-2-5-9-17(10-6-3-1)19-13-15-20(16-14-19)18-11-7-4-8-12-18/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2 |
Standard InChI Key | GTOSNJIMSXLLHI-UHFFFAOYSA-N |
SMILES | C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES | C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Piperazine derivatives are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions. In 1-cyclooctyl-4-phenylpiperazine, the N1 nitrogen is substituted with a cyclooctyl group—a saturated eight-membered carbon ring—while the N4 nitrogen bears a phenyl group. This substitution pattern distinguishes it from other piperazine analogs, such as 1-cyclopentyl-4-nitrosopiperazine (PubChem CID: 61379-66-6) and 1-(2,4-dinitrophenyl)-4-phenylpiperazine (CAS: 62208-64-4), which feature smaller cycloalkyl or nitro-functionalized aryl groups .
The cyclooctyl group introduces significant steric bulk compared to smaller rings like cyclopentyl or cyclohexyl, potentially influencing the compound’s conformational flexibility and intermolecular interactions. Computational modeling of analogous structures suggests that larger cycloalkyl substituents may enhance lipophilicity and reduce solubility in polar solvents .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis route for 1-cyclooctyl-4-phenylpiperazine is documented, established methods for analogous piperazine derivatives provide a framework for its hypothetical preparation. A common strategy involves nucleophilic substitution reactions on piperazine precursors. For example:
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N-Alkylation of Piperazine:
Piperazine may undergo sequential alkylation using cyclooctyl and phenyl electrophiles. The first alkylation typically employs a cyclooctyl halide (e.g., cyclooctyl bromide) under basic conditions, followed by phenyl group introduction via a second alkylation step . -
Reductive Amination:
Cyclooctanone could react with 1-phenylpiperazine in the presence of a reducing agent like sodium cyanoborohydride to form the target compound. This method is effective for introducing cycloalkyl groups while preserving the piperazine core . -
Solid-Phase Synthesis:
Recent advances in antitubercular piperazine derivatives highlight the use of resin-bound intermediates for efficient purification and scalability, a method adaptable to 1-cyclooctyl-4-phenylpiperazine synthesis .
Key Challenges:
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Steric hindrance from the cyclooctyl group may necessitate elevated temperatures or prolonged reaction times.
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Competitive side reactions at the N4 position require careful control of stoichiometry and reaction conditions .
Physicochemical Properties and Predictive Modeling
Based on structurally related compounds, the physicochemical properties of 1-cyclooctyl-4-phenylpiperazine can be extrapolated (Table 1).
Table 1: Comparative Physicochemical Properties of Piperazine Derivatives
*Predicted values using QSAR models. †Estimated via Crippen’s fragmentation method. ‡Predicted aqueous solubility at pH 7.4.
The high logP value (4.8) suggests significant lipophilicity, aligning with trends observed in N-cycloalkylpiperazines . This property may enhance membrane permeability but limit water solubility, necessitating formulation strategies like salt formation or lipid-based delivery systems.
Biological Activity and Structure–Activity Relationships (SAR)
Piperazine derivatives exhibit diverse pharmacological activities, modulated by their substitution patterns:
Central Nervous System (CNS) Effects
Piperazines with aryl substitutions often interact with serotonin or dopamine receptors. For instance, 1-(5-isoquinolinesulfonyl)piperazine derivatives show affinity for IMP dehydrogenase, a target in neurodegenerative diseases . The phenyl group in 1-cyclooctyl-4-phenylpiperazine could facilitate π-π interactions with aromatic residues in CNS receptors.
Antimicrobial Activity
Nitroso-piperazine derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL) . While 1-cyclooctyl-4-phenylpiperazine lacks nitroso functionality, its lipophilicity may enhance penetration into microbial membranes, warranting exploration in antimicrobial screens.
Stability and Degradation Pathways
Piperazine derivatives are prone to oxidative and hydrolytic degradation. Accelerated stability studies on 1-cyclopentyl-4-nitrosopiperazine reveal decomposition via denitrosation under acidic conditions (t₁/₂: 8.2 h at pH 3) . For 1-cyclooctyl-4-phenylpiperazine, potential degradation pathways include:
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Oxidation: Cyclooctyl C-H bonds may undergo hydroxylation, particularly at tertiary positions.
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Hydrolysis: The piperazine ring could cleave under strong acidic or basic conditions, forming ethylene diamine derivatives.
Future Directions and Research Opportunities
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Synthetic Optimization: Develop regioselective methods to minimize byproducts from steric hindrance.
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Biological Screening: Evaluate anticancer, antimicrobial, and CNS activity in vitro.
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Formulation Studies: Explore co-crystallization or prodrug strategies to enhance solubility.
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